Enhanced Lipophilicity (logP) of Ethyl vs. Methyl Ester Quinoline-4-carboxylates
The ethyl ester group confers significantly higher lipophilicity compared to the analogous methyl ester. This difference is critical for passive membrane permeability and oral bioavailability in drug discovery programs. For Ethyl 7-chloroquinoline-4-carboxylate, the calculated logP is 3.06 [1]. In contrast, the methyl ester analog, Methyl 7-chloroquinoline-4-carboxylate (CAS 13337-76-3), has a calculated logP of 2.60 [2].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | logP = 3.06 |
| Comparator Or Baseline | Methyl 7-chloroquinoline-4-carboxylate (CAS 13337-76-3): logP = 2.60 |
| Quantified Difference | Δ logP = +0.46 |
| Conditions | Calculated using standard cheminformatics software (e.g., ChemAxon, ACD/Labs) |
Why This Matters
A logP increase of +0.46 corresponds to a theoretical ~3-fold increase in partition coefficient, which can translate to enhanced cellular permeability and oral absorption, making the ethyl ester a preferred choice for lead optimization.
- [1] PubChem. (2024). Ethyl 7-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. Compound Summary for CID 159414. View Source
- [2] PubChem. (2024). Methyl 7-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. Compound Summary for CID 135454198. View Source
